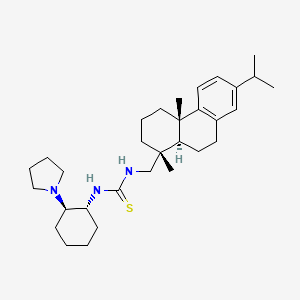![molecular formula C10H17NO B12339949 [(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5S,7R)-2-azatricyclo[33113,7]decan-1-yl]methanol is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of organic solvents such as acetone and ethyl acetate, which can influence the crystal forms of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include recrystallization and heating to achieve the desired crystal form, which is crucial for its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, [(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways .
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be explored for its efficacy in treating various diseases, including its role as an anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol: This compound shares a similar tricyclic structure but differs in its functional groups and stereochemistry.
2-azatricyclo[3.3.1.1,3,7]decane hydrochloride: Another related compound with a similar core structure but different substituents and properties.
Uniqueness
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol |
InChI |
InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2/t7-,8+,9?,10? |
Clé InChI |
PTDQLWXYBHYDSB-BQKDNTBBSA-N |
SMILES isomérique |
C1[C@@H]2CC3C[C@H]1CC(C2)(N3)CO |
SMILES canonique |
C1C2CC3CC1CC(C2)(N3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)


![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)







![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)
![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
